9-CIS-RETINOIC ACID

Descripción general

Descripción

Es un retinoide de primera generación que se utiliza en medicina principalmente por sus propiedades antineoplásicas (anticancerígenas) y para tratar el eczema crónico de las manos . La alitretinoína está disponible en forma tópica y oral y ha sido aprobada por la Administración de Alimentos y Medicamentos (FDA) y la Agencia Europea de Medicamentos (EMA) para usos médicos específicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La alitretinoína se sintetiza a través de una serie de reacciones químicas que comienzan con la beta-ionona, un compuesto derivado de la degradación de los carotenoides. La ruta sintética implica varios pasos clave, que incluyen:

Isomerización: Conversión de beta-ionona a un compuesto intermedio.

Oxidación: Introducción de átomos de oxígeno para formar la estructura retinoide deseada.

Purificación: Refino del producto para lograr los niveles de pureza requeridos.

Métodos de producción industrial

La producción industrial de alitretinoína implica la síntesis química a gran escala utilizando pasos similares a la síntesis de laboratorio pero optimizados para la eficiencia y el rendimiento. El proceso incluye estrictas medidas de control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

La alitretinoína se somete a varias reacciones químicas, que incluyen:

Oxidación: Conversión a otros derivados del ácido retinoico.

Reducción: Formación de compuestos retinoides reducidos.

Sustitución: Reemplazo de grupos funcionales para formar diferentes análogos retinoides.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones generalmente ocurren bajo condiciones controladas, incluidas temperaturas y niveles de pH específicos .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen otros derivados del ácido retinoico, que tienen diferentes actividades biológicas y aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

La alitretinoína tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la química y la síntesis de retinoides.

Biología: Se investigó su papel en la diferenciación celular y la expresión genética.

Medicina: Se utiliza en el tratamiento del sarcoma de Kaposi, el eczema crónico de las manos y otras afecciones cutáneas.

Mecanismo De Acción

La alitretinoína ejerce sus efectos uniéndose y activando los receptores de retinoides, incluidos los receptores de ácido retinoico (RAR) y los receptores X de retinoides (RXR). Esta activación regula la expresión genética, lo que lleva a varios efectos biológicos, como la inhibición de la proliferación celular, la inducción de la diferenciación celular y la modulación de las respuestas inmunitarias . Los objetivos moleculares y las vías implicadas incluyen la supresión de la expresión del receptor de quimiocinas y la inhibición de la quimiotaxis .

Comparación Con Compuestos Similares

Compuestos similares

Los compuestos similares a la alitretinoína incluyen:

Tretinoína (ácido retinoico todo-trans): Se utiliza para el acné y la leucemia promielocítica aguda.

Isotretinoína (ácido 13-cis-retinoico): Se utiliza para el acné severo.

Adapaleno: Se utiliza para el tratamiento del acné.

Tazaroteno: Se utiliza para la psoriasis y el acné

Singularidad

La alitretinoína es única en su doble activación de RAR y RXR, lo que contribuye a su amplia gama de actividades biológicas. Esta doble activación la distingue de otros retinoides que pueden dirigirse principalmente a un solo tipo de receptor .

Actividad Biológica

9-Cis-retinoic acid (9cRA), a geometric isomer of all-trans-retinoic acid (atRA), has garnered attention for its significant biological activities, particularly in the fields of oncology, immunology, and dermatology. This article provides a comprehensive overview of the biological effects of 9cRA, supported by various studies and findings.

Overview of this compound

9cRA acts as a high-affinity ligand for retinoid X receptors (RXRs) and retinoic acid receptors (RARs), influencing gene expression and cellular functions. It is known to exhibit both pro-differentiation and pro-apoptotic effects across various cell types.

1. Cell Proliferation and Apoptosis

Numerous studies have demonstrated the ability of 9cRA to inhibit cell proliferation and induce apoptosis in cancer cells:

- Acute Myeloblastic Leukemia : In a study comparing 9cRA with atRA and 13-cis RA, it was found that 9cRA induced greater growth arrest and apoptosis in OCI/AML-2 subclones. This effect was associated with p53 activation and downregulation of bcl-2, suggesting a unique mechanism distinct from other retinoids .

- Neuroblastoma : Research indicated that 9cRA could inhibit neuroblastoma cell growth more effectively than atRA. The compound induced apoptosis and differentiation in neuroblastoma cells, highlighting its potential as a therapeutic agent .

2. Anti-inflammatory Properties

In the context of neuroinflammation, 9cRA has been shown to modulate inflammatory responses:

- Microglial Cells : Studies revealed that 9cRA inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated microglia. This suggests its potential therapeutic role in treating conditions like multiple sclerosis .

3. Lymphangiogenesis

Recent studies have highlighted the role of 9cRA in promoting lymphangiogenesis:

- In vitro and animal studies demonstrated that 9cRA significantly activated lymphangiogenesis and enhanced lymphatic regeneration in experimental models of lymphedema, indicating its promise as a novel therapeutic agent for human lymphedema patients .

Comparative Biological Activity

The following table summarizes key findings comparing the biological activity of 9cRA with other retinoids:

Case Study: Neuroblastoma Treatment

A clinical trial investigated the effects of 9cRA on patients with advanced neuroblastoma. Results showed significant tumor regression in a subset of patients treated with high doses over an extended period, although some experienced severe side effects, necessitating careful dose management .

Case Study: Multiple Sclerosis

In an experimental model of multiple sclerosis, administration of 9cRA resulted in reduced inflammation and improved behavioral outcomes. The compound's ability to suppress specific inflammatory cytokines indicated its potential for managing autoimmune conditions .

Propiedades

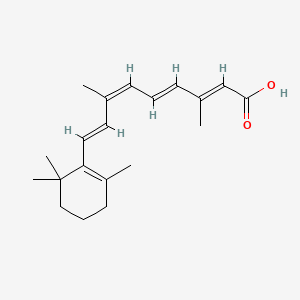

IUPAC Name |

(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGAZHPCJJPHSC-ZVCIMWCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040404 | |

| Record name | 9-cis- Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9-cis-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, In ethanol, 7.01 mg/g at 25 °C | |

| Record name | Alitretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00523 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alitretinoin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Alitretinoin binds to and activates all known intracellular retinoid receptor subtypes (RARa, RARb, RARg, RXRa, RXRb and RXRg). Once activated these receptors function as transcription factors that regulate the expression of genes that control the process of cellular differentiation and proliferation in both normal and neoplastic cells., Retinoic acid receptors (RARs) and retinoid X receptors (RXRs) mediate the effects of retinoids on gene expression by binding to response elements in retinoid-sensitive genes. RAR- but not RXR-selective retinoids were found in many previous studies to suppress the growth of various cells, implicating RXR-RAR in these effects. ... RXR-selective retinoids inhibited DNA synthesis in squamous carcinoma 1483 cells transfected with RXRalpha but not with RARs. Ligand-induced transcription of the reporter luciferase gene via the activation of RXR-RXR but not RXR-RAR correlated with growth suppression. Studies with RXRalpha deletion mutants indicated that the DNA binding and the ligand binding domains are essential for mediating growth inhibition. A point mutation in the ligand binding domain (L430F) that decreased RXRalpha homodimerization compromised its growth inhibitory function. Further, RXRalpha mutant (F313A), which functions as a constitutively active receptor, inhibited DNA synthesis in the absence of ligand. These results demonstrate that RXR homodimer activation leads to growth inhibition and suggest that transfection of RXRalpha and treatment with RXR-selective retinoids or the transfection of constitutively activated RXRalpha mutant alone may have a therapeutic potential. /Retinoids/, The interaction of retinoid X receptor alpha with 9-cis-retinoic acid was studied ... . Transient kinetic analyses of this interaction suggest a two-step binding mechanism involving a rapid, enthalpically driven pre-equilibrium followed by a slower, entropically driven reaction that may arise from a conformational change within the ligand binding domain of the receptor. The assignment of this kinetic mechanism was supported by agreement between the overall equilibrium constant, Kov, derived from kinetic studies with that determined by equilibrium fluorescence titrations. Although these analyses do not preclude ligand-induced alteration in the oligomerization state of the receptor in solution, the simplest model that can be applied to these data involves the stoichiometric interaction of 9-cis-retinoic acid with retinoid X receptor alpha monomers. | |

| Record name | Alitretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00523 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alitretinoin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow fine needles from ethanol, Yellow powder | |

CAS No. |

5300-03-8 | |

| Record name | 9-cis-Retinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5300-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alitretinoin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005300038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alitretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00523 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-cis- Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Retinoic acid, 9-cis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALITRETINOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UA8E65KDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alitretinoin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 9-cis-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189-190 °C, 190-191 °C | |

| Record name | Alitretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00523 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alitretinoin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Alitretinoin is a unique panagonist retinoid, meaning it binds to and activates all known retinoid receptors. [] These include both retinoic acid receptors (RAR-α, -β, -γ) and retinoid X receptors (RXR-α, -β, -γ). [, ] This binding triggers a cascade of downstream effects, influencing gene expression and ultimately impacting cellular processes like proliferation, differentiation, and immune responses. []

ANone: Alitretinoin exhibits anti-inflammatory and immunomodulatory activity. [] This is achieved through several mechanisms, including:

- Regulation of keratinocyte activity: Alitretinoin influences keratinocyte cytokine production, potentially modulating the inflammatory response. []

- Modulation of leukocyte activity: The compound can regulate leukocyte activity, further contributing to its anti-inflammatory effects. []

- Potential impact on T cell differentiation: Research suggests that RXR agonists, like alitretinoin, might influence the balance between regulatory T cells and pro-inflammatory T helper 17 cells. []

ANone: The molecular formula of alitretinoin is C20H28O2, and its molecular weight is 300.44 g/mol.

ANone: While the provided research papers do not delve into detailed spectroscopic analysis, standard characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are routinely employed for retinoid compounds.

ANone: Alitretinoin is not typically classified as a catalyst. Its primary mode of action involves binding to nuclear receptors and modulating gene expression rather than directly catalyzing chemical reactions.

ANone: While the provided research papers do not explicitly detail computational studies on alitretinoin, such techniques are valuable for exploring the structure-activity relationships of retinoids and could be relevant for future research avenues.

ANone: While the provided research does not directly compare different alitretinoin analogs, it highlights that its pan-agonist activity on both RAR and RXR receptors contributes to its unique pharmacological profile. [, ] Modifying its structure to alter receptor binding affinity or selectivity could significantly influence its efficacy and potentially lead to the development of compounds with tailored activity profiles.

ANone: The research primarily focuses on oral alitretinoin. Formulation strategies for oral retinoids often involve utilizing lipid-based formulations or encapsulation techniques to enhance solubility and bioavailability, given their lipophilic nature. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.